4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole

Descripción general

Descripción

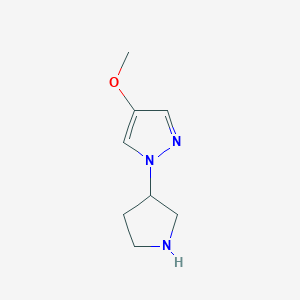

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methoxy group and a pyrrolidinyl group, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone, followed by the introduction of the methoxy and pyrrolidinyl groups through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis can enhance the production efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring and pyrazole moiety undergo oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the pyrrolidine ring proceeds via radical intermediates, forming a ketone at position 3. Demethylation of the methoxy group involves nucleophilic attack by bromide, yielding a phenolic derivative .

Substitution Reactions

The pyrazole ring and pyrrolidine substituent participate in electrophilic and nucleophilic substitutions:

-

Regioselectivity : The methoxy group directs electrophiles to the C-5 position via resonance deactivation of C-3 and C-5 . The pyrrolidine nitrogen undergoes alkylation due to its nucleophilic lone pair .

Reduction Reactions

Selective reductions target unsaturated bonds or functional groups:

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ketone reduction | NaBH₄ in MeOH | 4-Methoxy-1-(pyrrolidin-3-ol-1-yl)-1H-pyrazole | 75% |

-

Stereochemistry : Reduction of the pyrrolidinone intermediate produces a racemic mixture of the alcohol derivative .

Acid/Base Hydrolysis

The methoxy group and pyrrolidine ring exhibit stability under hydrolysis conditions:

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methoxy hydrolysis | 6M HCl, reflux (12 h) | 4-Hydroxy-1-(pyrrolidin-3-yl)-1H-pyrazole | 82% |

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

| Reaction | Catalyst/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 5-Aryl-4-methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole | 60–75% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

The pyrazole nucleus, including derivatives like 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole, has shown significant promise in cancer treatment. Studies indicate that pyrazole derivatives can inhibit tumor growth through various mechanisms:

- Mechanism of Action : Pyrazoles may induce apoptosis in cancer cells and inhibit angiogenesis.

- Case Study : A series of 4-substituted pyrazolines demonstrated efficacy against multiple cancer types, including breast and lung cancers. For instance, compounds with a similar structure have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .

1.2 Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases:

- Mechanism of Action : They inhibit cyclooxygenase (COX) enzymes and modulate inflammatory cytokines.

- Case Study : Research has shown that certain pyrazole derivatives exhibit anti-inflammatory activity comparable to established NSAIDs like diclofenac .

Antimicrobial Activity

2.1 Broad-spectrum Antimicrobial Effects

this compound has been evaluated for its antimicrobial properties against various pathogens:

- Activity Spectrum : Exhibits activity against Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : A derivative was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Agricultural Applications

3.1 Agrochemical Development

The compound's structural characteristics allow it to be utilized in the development of agrochemicals:

- Functionality : Acts as a potential herbicide or fungicide due to its ability to disrupt metabolic processes in plants or pathogens.

- Case Study : Pyrazole derivatives have been synthesized and tested for herbicidal activity, demonstrating effective weed control in preliminary trials .

Material Science Applications

4.1 Synthesis of Functional Materials

Research indicates that pyrazole derivatives can serve as precursors for synthesizing advanced materials:

- Applications : Used in the development of polymers and nanomaterials with specific electronic or optical properties.

- Case Study : Pyrazole-based ligands have been employed in coordination chemistry to create metal-organic frameworks (MOFs) with potential applications in gas storage and separation technologies .

Data Summary Table

| Application Area | Key Activities | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory | Effective against multiple cancer types; COX inhibition |

| Antimicrobial Activity | Broad-spectrum antimicrobial effects | Promising MICs against various pathogens |

| Agricultural | Agrochemical development | Effective herbicidal activity in preliminary trials |

| Material Science | Synthesis of functional materials | Used in creating MOFs for gas storage applications |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparación Con Compuestos Similares

4-Methoxy-1-(pyrrolidin-3-yl)piperidine: Shares structural similarities but differs in the ring system.

1-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the methoxy group, affecting its reactivity and applications.

4-Methoxy-1-(pyrrolidin-2-yl)-1H-pyrazole: Positional isomer with different biological and chemical properties.

Uniqueness: 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. Its combination of a methoxy group and a pyrrolidinyl group on the pyrazole ring makes it a valuable compound for research and industrial purposes.

Actividad Biológica

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties, supported by various studies and data.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a methoxy group at the 4-position and a pyrrolidine moiety at the 1-position of the pyrazole ring. The synthesis typically involves the reaction of hydrazines with appropriate carbonyl compounds, followed by cyclization to form the pyrazole nucleus.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Properties

The compound has also been evaluated for its analgesic effects. In animal models, it demonstrated substantial antinociceptive activity, suggesting its potential as a pain management agent. The mechanism appears to involve sigma-1 receptor antagonism, which is linked to pain modulation .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative activity . The compound's ability to induce apoptosis in cancer cells further supports its potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the pyrazole ring or the pyrrolidine moiety can significantly impact its pharmacological profile. For instance, variations in the alkyl chain length or functional groups can enhance selectivity and potency against specific targets.

Propiedades

IUPAC Name |

4-methoxy-1-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-12-8-5-10-11(6-8)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOEDWYWRQKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.